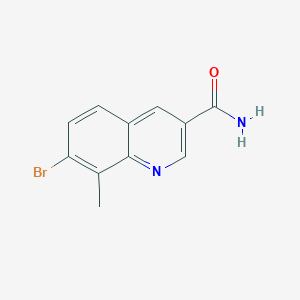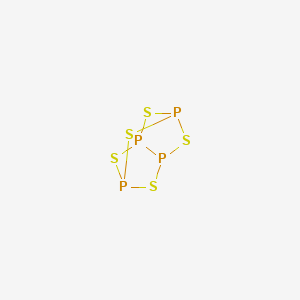
Tetraphosphorus pentasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphosphorus pentasulfide is an inorganic compound with the chemical formula P₄S₅. It is a yellow solid that is one of the several phosphorus sulfides. This compound is known for its unique structure and reactivity, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphosphorus pentasulfide can be synthesized by reacting white phosphorus (P₄) with sulfur (S₈) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion: [ P₄ + 5S \rightarrow P₄S₅ ]
Industrial Production Methods: In industrial settings, this compound is produced by heating a mixture of white phosphorus and sulfur. The reaction is carried out in a sealed environment to prevent the escape of toxic gases. The product is then purified through sublimation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Tetraphosphorus pentasulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorus oxides and sulfur oxides.
Reduction: It can be reduced to form lower phosphorus sulfides.
Substitution: It reacts with organic compounds to form organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metals.
Substitution: Organic compounds with functional groups that can react with phosphorus-sulfur bonds.
Major Products Formed:
Oxidation: Phosphorus pentoxide (P₄O₁₀) and sulfur dioxide (SO₂).
Reduction: Lower phosphorus sulfides such as P₄S₃.
Substitution: Various organophosphorus compounds used in pesticides and flame retardants.
Scientific Research Applications
Tetraphosphorus pentasulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and heterocycles.
Biology: It is used in the study of biological phosphorus-sulfur interactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for biologically active compounds.
Industry: It is used in the production of lubricants, pesticides, and flame retardants.
Mechanism of Action
The mechanism of action of tetraphosphorus pentasulfide involves its ability to donate sulfur atoms to other compounds. This property makes it a valuable thionating agent, converting carbonyl groups (C=O) to thiocarbonyl groups (C=S). The molecular targets and pathways involved include the interaction with organic substrates to form thio derivatives, which are crucial in various chemical and biological processes.
Comparison with Similar Compounds
Phosphorus pentasulfide (P₄S₁₀): Another phosphorus sulfide with a higher sulfur content.
Phosphorus sesquisulfide (P₄S₃): A lower phosphorus sulfide used in match production.
Phosphorus trisulfide (P₄S₇): A compound with intermediate sulfur content.
Comparison: Tetraphosphorus pentasulfide is unique due to its specific sulfur-to-phosphorus ratio, which gives it distinct reactivity and applications. Compared to phosphorus pentasulfide, it has a lower sulfur content, making it less reactive in certain oxidation reactions but more suitable for specific thionation processes.
Properties
CAS No. |
12137-70-1 |
|---|---|
Molecular Formula |
P4S5 |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
2,4,6,8,9-pentathia-1,3,5,7-tetraphosphatricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/P4S5/c5-1-2-7-3(5)9-4(6-1)8-2 |
InChI Key |
LOZDOQJARMKMFN-UHFFFAOYSA-N |
Canonical SMILES |
P12P3SP(S1)SP(S2)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


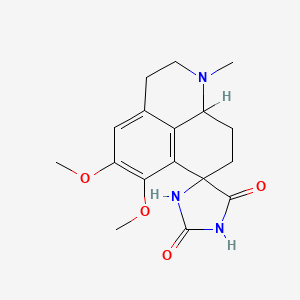
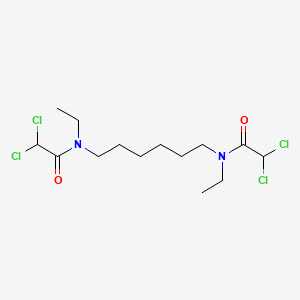
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
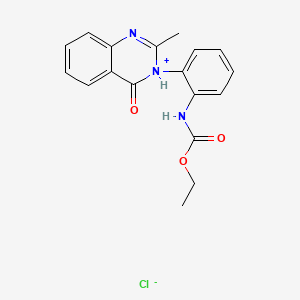
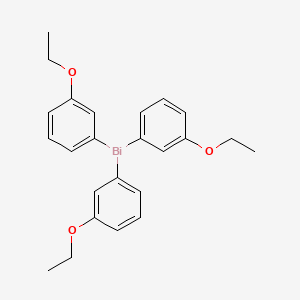

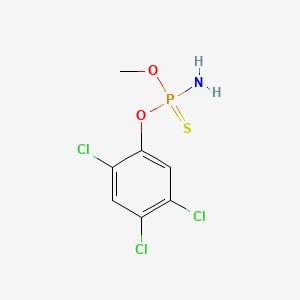
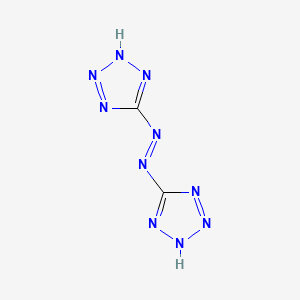
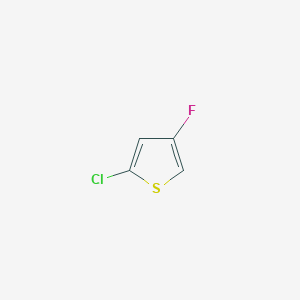
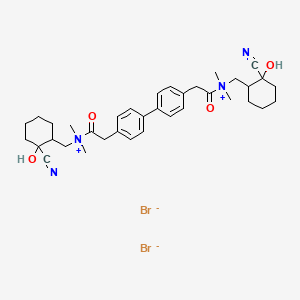
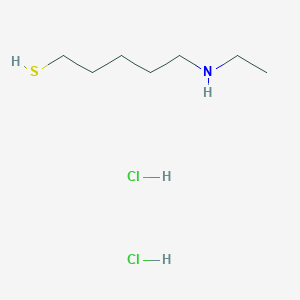

![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
